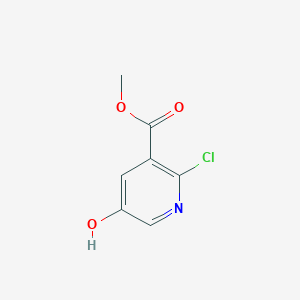

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

CAS No.: 1256834-59-9

Cat. No.: VC2968596

Molecular Formula: C7H6ClNO3

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256834-59-9 |

|---|---|

| Molecular Formula | C7H6ClNO3 |

| Molecular Weight | 187.58 g/mol |

| IUPAC Name | methyl 2-chloro-5-hydroxypyridine-3-carboxylate |

| Standard InChI | InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3 |

| Standard InChI Key | ZBTMUCZLAPHKSS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=CC(=C1)O)Cl |

| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)O)Cl |

Introduction

Chemical Identity and Structure

Chemical Identifiers

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is precisely identified through various systematic nomenclature systems and registry numbers. The compound is registered under CAS number 1256834-59-9 and is also known by its synonym methyl 2-chloro-5-hydroxynicotinate . Its chemical structure is represented by the molecular formula C₇H₆ClNO₃, with an exact mass of 187.003616 .

For computational chemistry applications, the compound is identified using the following notations:

-

IUPAC Name: methyl 2-chloro-5-hydroxypyridine-3-carboxylate

-

Standard InChI: InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3

-

InChIKey: ZBTMUCZLAPHKSS-UHFFFAOYSA-N

Structural Characteristics

The compound features a pyridine ring as its core structure, which is a six-membered aromatic heterocycle containing one nitrogen atom. The distinctive feature of this compound is the precise arrangement of three functional groups around this core:

-

A chlorine atom at the 2-position, adjacent to the ring nitrogen

-

A hydroxyl group at the 5-position, which contributes to its hydrogen bonding potential

-

A methyl ester group (methoxycarbonyl) at the 3-position, which provides an electrophilic site for potential reactions

This particular arrangement of functional groups creates a unique electronic distribution within the molecule, influencing its reactivity and potential interactions with biological targets. The pyridine nitrogen, being electronegative, creates an electron-deficient area in the ring, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor.

Physical and Chemical Properties

Basic Properties

The physical and chemical properties of methyl 2-chloro-5-hydroxypyridine-3-carboxylate are summarized in Table 1, providing essential information for research and practical applications.

Table 1: Physical and Chemical Properties of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Thermodynamic Properties

The thermodynamic properties of methyl 2-chloro-5-hydroxypyridine-3-carboxylate indicate a compound with high thermal stability. The high boiling point of 406.7±40.0 °C at 760 mmHg suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxyl group . The flash point of 199.8±27.3 °C indicates that the compound has relatively low flammability under normal laboratory conditions .

Solubility and Partition Coefficient

With a LogP value of 1.94, methyl 2-chloro-5-hydroxypyridine-3-carboxylate demonstrates moderate lipophilicity . This property is particularly relevant for pharmaceutical applications as it suggests a balance between hydrophilicity and lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. The hydroxyl group enhances water solubility while the methyl ester and chlorine substituents contribute to lipophilicity, creating a compound with potential for crossing biological membranes while maintaining some water solubility.

Synthesis and Preparation Methods

Key Reaction Parameters

Several critical parameters influence the successful synthesis of methyl 2-chloro-5-hydroxypyridine-3-carboxylate:

-

Temperature control: Reactions typically require controlled heating, with optimal temperatures often ranging from 80° to 130°C depending on the specific synthetic route .

-

Solvent selection: High-boiling solvents such as aromatic hydrocarbons (toluene, xylene) or halogenated aromatics (chlorobenzene, dichlorobenzene, trichlorobenzene) are often preferred for similar reactions .

-

Catalyst considerations: The choice of catalyst and its stoichiometric ratio relative to the reactants significantly impacts yield and purity .

-

Reaction time: Extended reaction periods may be necessary to ensure complete conversion, with typical durations ranging from 5 to 6 hours after reagent addition .

Purification Techniques

The purification of methyl 2-chloro-5-hydroxypyridine-3-carboxylate typically involves washing steps to remove residual reagents and by-products. For related compounds, this includes:

-

Drowning the reaction mixture into aqueous alkali

-

Adjusting the pH to near neutrality

-

Separation of organic and aqueous layers

-

Additional purification through techniques such as recrystallization or column chromatography

Applications and Research Findings

Building Block in Organic Synthesis

The functional group arrangement in methyl 2-chloro-5-hydroxypyridine-3-carboxylate makes it a valuable intermediate for the synthesis of more complex molecules. The methyl ester group provides a reactive site for various transformations, while the chlorine atom represents a potential point for substitution reactions, including cross-coupling methodologies. The hydroxyl group offers opportunities for further functionalization through esterification, etherification, or oxidation reactions .

Precautionary Measures

When handling methyl 2-chloro-5-hydroxypyridine-3-carboxylate, several precautionary measures should be observed to ensure safety:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash hands thoroughly after handling

-

P271: Use only outdoors or in a well-ventilated area

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Additional precautions include using appropriate personal protective equipment, ensuring adequate ventilation in the workspace, and having access to emergency eyewash stations and safety showers. In case of exposure, immediately seek medical attention as indicated in the material safety data sheet .

| Quantity | Approximate Price (EUR) | Supplier Reference |

|---|---|---|

| 100 mg | 120.00 € | |

| 250 mg | 177.00 € | |

| 1 g | 359.00 € | |

| 5 g | Available on inquiry |

These prices are indicative and may vary depending on purity specifications, supplier policies, and market conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume